Fmoc-D-Allylglycine
Overview
Description
Fmoc-D-Allylglycine: is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain contains an allyl group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the stepwise construction of peptides.
Mechanism of Action
Target of Action
Fmoc-D-Allylglycine is primarily used as a building block in the synthesis of protected enantiomerically pure 2-deoxystreptamine and carba analogs of disulfide-bridged peptides . The primary targets of this compound are the amino groups in peptide chains .
Mode of Action
The 9-fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It protects the amino groups during peptide synthesis, preventing them from engaging in undesired side reactions with electrophiles . The Fmoc group can be removed under mildly basic conditions such as with piperidine, diethylamine, or morpholine .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .
Result of Action
The result of the action of this compound is the synthesis of peptides with protected amino groups. This protection allows for the synthesis of complex peptides without the risk of side reactions . After the removal of the Fmoc group, the resulting free amine can engage in further reactions to build the desired peptide chain .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is removed under mildly basic conditions . Additionally, the reaction conditions for the removal of the Fmoc group can be optimized using acidic hydrogenolysis .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Allylglycine plays a significant role in biochemical reactions. It is often used as a building block in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal .
Cellular Effects
For instance, Fmoc-phenylalanine has demonstrated antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms .
Molecular Mechanism
The molecular mechanism of this compound largely involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during synthesis, and can be removed by base to reveal the amine group . This allows for controlled reactions during peptide synthesis.
Temporal Effects in Laboratory Settings
This compound exhibits high thermal stability, even at low minimum hydrogelation concentration . This stability is crucial for its use in peptide synthesis and other biochemical applications.
Metabolic Pathways
It is known that the Fmoc group can be removed by base, which is a common step in many metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Allylglycine typically involves the protection of the amino group of D-allylglycine with the Fmoc group. This is achieved by reacting D-allylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-D-Allylglycine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can also be reduced, especially at the allyl group, to form saturated derivatives.
Substitution: The allyl group in this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used in the presence of a catalyst like palladium to facilitate the substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the allyl group.
Scientific Research Applications
Chemistry: Fmoc-D-Allylglycine is widely used in the synthesis of peptides and proteins. Its Fmoc-protected amino group allows for selective deprotection, facilitating the stepwise construction of complex peptide sequences.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can be used as probes or inhibitors in various biological assays.
Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, making them potential candidates for drug development.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides.
Comparison with Similar Compounds
Fmoc-L-Allylglycine: Similar to Fmoc-D-Allylglycine but with the L-configuration.
Fmoc-D-Phenylglycine: Another Fmoc-protected amino acid with a phenyl group instead of an allyl group.
Fmoc-D-Valine: Fmoc-protected valine, an amino acid with a different side chain.
Uniqueness: this compound is unique due to the presence of the allyl group, which provides additional reactivity and functionalization options compared to other Fmoc-protected amino acids. Its D-configuration also makes it distinct, as it can be used to introduce chirality into peptide sequences, influencing their biological activity and stability.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427396 | |
Record name | Fmoc-D-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-28-1 | |
Record name | Fmoc-D-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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